molecular formula C15H13NO4S4 B2717380 methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034459-10-2

methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2717380
CAS RN: 2034459-10-2
M. Wt: 399.51
InChI Key: RNFRPWAFPQCLBD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can decompose under electron impact .

Scientific Research Applications

Photochemical Degradation Studies

One research direction involves the study of photochemical degradation pathways of thiophene derivatives. Andersson and Bobinger (1996) explored the degradation in aqueous solution of 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, which share structural similarities with the compound . Their study highlighted the oxidation of methyl groups to carboxylic acids and the opening of the thiophene ring, leading to the formation of sulfobenzoic acid as a final degradation product. This research is crucial for understanding the environmental fate of thiophene-based compounds after oil spills in oceans (Andersson & Bobinger, 1996).

Synthesis of Stabilized Sulfonium Ylides

Another application is found in the synthesis of stabilized sulfonium ylides. Cook and Moffatt (1968) described how compounds with reactive methylene groups, similar to the target molecule, can be treated with dicyclohexylcarbodiimide and dimethyl sulfoxide to create stabilized sulfonium ylides. These compounds are significant for their potential applications in various synthetic pathways, offering insights into magnetic nonequivalence of aliphatic methylene groups (Cook & Moffatt, 1968).

Microbial Metabolism

The microbial metabolism of thiophen-2-carboxylate, as studied by Cripps (1973), provides insight into the biological breakdown of thiophene derivatives. This research demonstrated the organism's ability to use thiophen-2-carboxylate as a carbon, energy, and sulfur source, proposing a degradation pathway involving hydroxylation and metabolism to 2-oxoglutarate and sulfate. Such studies are pivotal for bioremediation efforts and understanding the microbial interaction with thiophene-based pollutants (Cripps, 1973).

Synthesis of Antiandrogens

Research into nonsteroidal antiandrogens has led to the synthesis of compounds bearing thiophene moieties, like the one mentioned. Tucker, Crook, and Chesterson (1988) developed novel, potent antiandrogens through the optimization of 3-(substituted thio)-2-hydroxypropionanilides, demonstrating the medicinal chemistry applications of thiophene derivatives in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives are of great practical interest as valuable intermediate products for the synthesis of various heterocyclic structures, organic catalysts, complexing agents, anti-HIV drugs and other antiviral agents, nitric oxide synthase inhibitors, histamine and NMDA receptor agonists and antagonists, anticancer, bactericidal, hypotensive, and anti-inflammatory drugs, herbicides, fungicides, etc . Therefore, an important problem is the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, including those containing carbamimidothioate moieties, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes, as well as study of their properties .

properties

IUPAC Name

methyl 3-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S4/c1-20-15(17)14-12(5-8-23-14)24(18,19)16-13(10-4-7-21-9-10)11-3-2-6-22-11/h2-9,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFRPWAFPQCLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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